molecular formula C8H7ClO2 B1170673 2Hydroxy-5Chloroacetophenone CAS No. 1450-75-4

2Hydroxy-5Chloroacetophenone

Cat. No.: B1170673
CAS No.: 1450-75-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Acetophenones and Substituted Phenols

2-Hydroxy-5-Chloroacetophenone, with the chemical formula C8H7ClO2, is a disubstituted aromatic ketone. ottokemi.com It can be classified as both a halogenated acetophenone (B1666503) and a substituted phenol. The acetophenone core consists of an acetyl group (–COCH3) attached to a benzene (B151609) ring. The "2-Hydroxy" and "5-Chloro" designations indicate the positions of the hydroxyl (–OH) and chlorine (–Cl) substituents on the phenyl ring, respectively, relative to the acetyl group.

As a halogenated acetophenone, its properties are influenced by the presence of the electron-withdrawing chlorine atom. This halogenation can affect the reactivity of the aromatic ring and the acidity of the phenolic proton. Within the broader class of substituted phenols, the hydroxyl group dictates many of its characteristic reactions, such as its ability to form phenoxides and participate in electrophilic aromatic substitution. The interplay between the hydroxyl and chloro substituents, along with the acetyl group, creates a molecule with a unique reactivity profile that is exploited in various synthetic applications.

Structural Features and their Implications for Reactivity and Tautomerism

The structure of 2-Hydroxy-5-Chloroacetophenone is key to its chemical behavior. The hydroxyl group at the ortho position to the acetyl group allows for the formation of a strong intramolecular hydrogen bond. This interaction influences the compound's physical properties, such as its melting and boiling points, and also modulates the reactivity of both the hydroxyl and carbonyl groups.

The presence of the chlorine atom at the para position to the hydroxyl group further influences the electronic environment of the molecule. As an electron-withdrawing group, the chlorine atom can impact the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.

An important aspect of compounds containing a carbonyl group adjacent to a carbon with a hydrogen atom is the potential for keto-enol tautomerism. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com For 2-Hydroxy-5-Chloroacetophenone, the keto form is the structure as named. The enol form would involve the migration of a proton from the alpha-carbon of the acetyl group to the carbonyl oxygen, resulting in a carbon-carbon double bond. Studies on substituted acetophenones have shown that the keto-enol equilibrium is influenced by factors such as solvent polarity and the electronic nature of the substituents on the aromatic ring. acs.orgresearchgate.net While the keto form is generally more stable for simple ketones, the potential for extended conjugation and hydrogen bonding in the enol form of 2-Hydroxy-5-Chloroacetophenone makes the study of its tautomeric equilibrium a subject of interest. masterorganicchemistry.com

Table 1: Physicochemical Properties of 2-Hydroxy-5-Chloroacetophenone

Property Value
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
Melting Point 52-53 °C
Boiling Point 107-109 °C (at 12 mmHg)
Appearance Slightly yellow crystalline powder or chunks

This data is compiled from various chemical suppliers and databases. ottokemi.comlookchem.com

Overview of Academic Research Trajectories and Significance in Organic Synthesis

2-Hydroxy-5-Chloroacetophenone has proven to be a versatile starting material and intermediate in organic synthesis. Its synthetic utility stems from the reactivity of its functional groups, which allows for a variety of chemical transformations.

One of the primary methods for synthesizing 2-Hydroxy-5-Chloroacetophenone itself is the Fries rearrangement of 4-chlorophenyl acetate (B1210297). lookchem.comwikipedia.org This reaction, typically catalyzed by a Lewis acid like aluminum chloride, involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding the ortho-hydroxy ketone. wikipedia.orgsigmaaldrich.com

In turn, 2-Hydroxy-5-Chloroacetophenone serves as a key precursor for the synthesis of more complex molecules. A significant area of research involves its use in the Claisen-Schmidt condensation to produce chalcones. aip.orgaip.orgunmul.ac.id These reactions involve the base-catalyzed condensation of 2-Hydroxy-5-Chloroacetophenone with various aromatic aldehydes. aip.orgunmul.ac.id The resulting chalcones, which are α,β-unsaturated ketones, are themselves important intermediates for the synthesis of heterocyclic compounds like pyrazolines and thiazines. sphinxsai.comasianpubs.org

Furthermore, the hydroxyl and carbonyl groups of 2-Hydroxy-5-Chloroacetophenone can be modified to create a range of derivatives. For instance, it can undergo condensation reactions with hydrazides to form Schiff bases, which are ligands for the synthesis of transition metal complexes. ottokemi.comniscpr.res.in It is also used as a starting material for the synthesis of chromones, a class of oxygen-containing heterocyclic compounds. smolecule.com The reactivity of the aromatic ring also allows for further substitution reactions, such as nitration, to introduce additional functional groups. google.comevitachem.com

The diverse reactivity of 2-Hydroxy-5-Chloroacetophenone has led to its use in the synthesis of compounds with potential applications in medicinal chemistry and material science. smolecule.com Its role as a building block for constructing complex molecular architectures underscores its significance in the field of organic synthesis.

Table 2: Key Reactions Involving 2-Hydroxy-5-Chloroacetophenone

Reaction Type Reagents Product Class
Fries Rearrangement (Synthesis of) 4-Chlorophenyl acetate, Lewis Acid (e.g., AlCl3) Hydroxyaryl ketones
Claisen-Schmidt Condensation Aromatic aldehydes, Base (e.g., NaOH) Chalcones
Schiff Base Formation Hydrazides or Amines Schiff Bases
Chromone (B188151) Synthesis Various multi-step procedures Chromones
Nitration Fuming nitric acid, Glacial acetic acid Nitro-substituted derivatives

This table summarizes common synthetic transformations. ottokemi.comlookchem.comaip.orgsmolecule.comgoogle.com

Properties

CAS No.

1450-75-4

Molecular Formula

C8H7ClO2

Synonyms

5/'-chloro-2/'-hydroxyacetophenone,1-(5-chloro-2-hydroxy)ethanone

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxy 5 Chloroacetophenone

Regioselective Synthetic Routes and Mechanistic Considerations

The precise placement of functional groups on the aromatic ring is critical in the synthesis of 2-Hydroxy-5-Chloroacetophenone. This section examines two key approaches that offer control over the reaction's regioselectivity.

Fries Rearrangement of p-Chlorophenyl Acetate (B1210297)

The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comwikipedia.org In the synthesis of 2-Hydroxy-5-Chloroacetophenone, p-Chlorophenyl Acetate is the starting material. lookchem.com The acyl group from the ester migrates to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. byjus.com

The mechanism involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. wikipedia.org This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the formation of an acylium carbocation. wikipedia.org This electrophile then attacks the aromatic ring. wikipedia.org

The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions like temperature. Lower temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. byjus.comwikipedia.orgpw.live This is because the ortho-product can form a more stable bidentate complex with the aluminum catalyst, a thermodynamically controlled process favored at higher temperatures. wikipedia.org In the case of p-chlorophenyl acetate, the desired product, 2-Hydroxy-5-Chloroacetophenone, is the ortho-substituted product. A solvent-free synthesis using aluminum chloride at temperatures between 110°C and 200°C can yield 90–100% of the desired product. lookchem.com The rearrangement of 2-chlorophenyl acetate has also been studied, yielding the expected products with minimal side reactions even at high temperatures (160–180°C). rsc.orgchemicalbook.com

Table 1: Effect of Temperature on Fries Rearrangement Product Distribution
TemperatureMajor ProductMinor ProductReference
Low (<60°C)p-hydroxy acetophenone (B1666503)o-hydroxy acetophenone pw.live
High (>160°C)o-hydroxy acetophenonep-hydroxy acetophenone pw.live

Microchannel Reactor Technology for Enhanced Synthesis

Microchannel reactors, a form of microfluidic technology, offer significant advantages for chemical synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. google.comresearchgate.net These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

In a patented method for the synthesis of a derivative of 2-Hydroxy-5-Chloroacetophenone, a microchannel reactor is employed for a two-step process involving nitration and subsequent hydrogenation. google.compatsnap.com In the first step, 2-Hydroxy-5-Chloroacetophenone is reacted with fuming nitric acid in glacial acetic acid within the microchannel reactor to produce 2-hydroxy-3-nitro-5-chloroacetophenone. google.comevitachem.com The use of a microchannel reactor allows for rapid and precise control of the reaction temperature, which is crucial for managing the highly exothermic nitration reaction and ensuring high yield and purity. google.com The reaction time can be as short as 30-120 seconds with temperatures ranging from 50-80°C. google.com This process has been shown to achieve yields of over 90%. google.compatsnap.com

Table 2: Optimized Parameters for Nitration in a Microchannel Reactor
ParameterValueReference
Reactant 12-Hydroxy-5-chloroacetophenone in glacial acetic acid google.compatsnap.com
Reactant 2Fuming nitric acid in glacial acetic acid google.compatsnap.com
Temperature50-80 °C google.com
Residence Time30-120 seconds google.com
Yield>90% google.compatsnap.com

Green Chemistry Principles in Synthetic Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of 2-Hydroxy-5-Chloroacetophenone synthesis, several principles of green chemistry can be applied to optimize the process.

One key area of focus is the replacement of hazardous catalysts and solvents. Traditional Fries rearrangements often use stoichiometric amounts of Lewis acids like AlCl₃, which are corrosive and generate significant hazardous waste upon quenching with water. jocpr.com Research has explored the use of more environmentally friendly catalysts. For instance, p-toluenesulfonic acid (PTSA), a biodegradable and stable solid acid, has been shown to be an effective catalyst for the Fries rearrangement, offering high conversion and selectivity with a reduced environmental impact. jocpr.comscribd.comresearchgate.net

The use of greener solvents is another important consideration. Solvent-free reactions, where possible, are ideal from a green chemistry perspective. jocpr.com For example, a solvent-free Fries rearrangement of p-chlorophenyl acetate has been reported with high yields. lookchem.com When solvents are necessary, the choice of solvent should prioritize those with lower toxicity and environmental impact. Polyethylene glycol (PEG-400) has been investigated as a greener solvent for the synthesis of thiazole (B1198619) derivatives from 2-hydroxy-5-chloroacetophenone. scribd.com

Catalyst-Mediated Approaches to Compound Synthesis

As discussed, the Fries rearrangement is heavily reliant on Lewis or Brønsted acid catalysts. organic-chemistry.orgsigmaaldrich.com While aluminum chloride is a common choice, alternatives like boron trifluoride, titanium tetrachloride, tin tetrachloride, and strong protic acids like hydrogen fluoride (B91410) and methanesulfonic acid are also used. jocpr.com The development of solid acid catalysts, such as zeolites and sulfonic acid resins, is an area of active research aimed at simplifying catalyst separation and recycling, thereby improving the sustainability of the process. organic-chemistry.org For example, p-toluenesulfonic acid has been successfully used as a recyclable and eco-friendly catalyst for this rearrangement. jocpr.comscribd.comresearchgate.net

In subsequent reactions involving 2-Hydroxy-5-Chloroacetophenone, other types of catalysts are employed. For instance, the hydrogenation of 2-hydroxy-3-nitro-5-chloroacetophenone to form an amino derivative is typically carried out using a palladium on carbon (Pd/C) catalyst. google.comevitachem.com Chiral rhodium catalysts have been used in the asymmetric reduction of 2-chloroacetophenones to produce optically active alcohols, which are valuable intermediates. acs.org Furthermore, VO(IV) and Mn(III) complexes have been tested as catalysts in the epoxidation of styrene, demonstrating the potential for 2-Hydroxy-5-Chloroacetophenone derivatives in catalytic applications. ajol.info

High-Yield and Scalable Synthetic Procedures

The development of high-yield and scalable synthetic procedures is crucial for the industrial production of 2-Hydroxy-5-Chloroacetophenone.

The solvent-free Fries rearrangement of 4-chlorophenyl acetate using aluminum chloride at elevated temperatures (110-200°C) is a notable example of a high-yield process, reportedly achieving yields between 90% and 100%. lookchem.com This method's simplicity and high conversion rate make it attractive for large-scale synthesis.

The use of microchannel reactor technology also presents a highly scalable and efficient method. google.com The continuous nature of flow chemistry allows for consistent production with excellent control over reaction conditions, leading to high yields and purity. google.compatsnap.com A patented process for a derivative of 2-Hydroxy-5-Chloroacetophenone using a microchannel reactor highlights its potential for industrial application, citing advantages such as rapidness, accurate control, and the possibility of continuous production. google.com One specific example within the patent describes a process that achieves a yield of 90.85% and a purity of 99.39%. google.com This level of efficiency and control is difficult to achieve with traditional batch reactors, making microchannel technology a promising avenue for the scalable synthesis of 2-Hydroxy-5-Chloroacetophenone and its derivatives.

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 5 Chloroacetophenone

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-Hydroxy-5-Chloroacetophenone is activated towards electrophilic aromatic substitution by the strongly activating, ortho-, para-directing hydroxyl (-OH) group. Conversely, the acetyl (-COCH₃) group is a deactivating, meta-directing group, and the chlorine (-Cl) atom is a deactivating, ortho-, para-directing group. The regiochemical outcome of substitution reactions is primarily dictated by the powerful directing effect of the hydroxyl group. With the para-position to the hydroxyl group occupied by chlorine, electrophilic attack is predominantly directed to the ortho-position (C3).

Nitration: The nitration of 2-Hydroxy-5-Chloroacetophenone introduces a nitro (-NO₂) group onto the aromatic ring, typically at the C3 position. This reaction is generally carried out using a nitrating agent such as fuming nitric acid, often in a solvent like glacial acetic acid. google.com The reaction proceeds by adding the 2-Hydroxy-5-Chloroacetophenone to glacial acetic acid, followed by the dropwise addition of fuming nitric acid, also diluted in glacial acetic acid. google.com The temperature is carefully controlled during the addition. google.com The resulting product, 2-hydroxy-3-nitro-5-chloroacetophenone, precipitates from the reaction mixture upon the addition of water. google.com This intermediate is valuable in the synthesis of other compounds, such as 3-amino-2-hydroxyacetophenone, through subsequent reduction of the nitro group. google.com

Halogenation (Bromination): The aromatic ring can also undergo halogenation. Bromination of 5-chloro-2-hydroxyacetophenone with bromine in glacial acetic acid yields 3-bromo-5-chloro-2-hydroxyacetophenone. The hydroxyl group directs the incoming bromine electrophile to the ortho position. This reaction involves dissolving the starting material in glacial acetic acid, followed by the dropwise addition of a solution of bromine in acetic acid while stirring. The resulting bromo-derivative is a key precursor for synthesizing other functionalized molecules. It is important to distinguish this nuclear bromination from α-bromination of the acetyl group's methyl carbon, which occurs under different conditions. nih.govcbijournal.com Studies on related hydroxyacetophenones have shown that reaction conditions can be tuned to favor nuclear substitution over side-chain substitution. cbijournal.com

Table 1: Electrophilic Aromatic Substitution Reactions of 2-Hydroxy-5-Chloroacetophenone
ReactionReagents and ConditionsProductYieldSource
NitrationFuming nitric acid, glacial acetic acid, temperature kept below 30°C2-Hydroxy-3-nitro-5-chloroacetophenone71.6% google.com
BrominationBromine (25% in acetic acid), glacial acetic acid, continuous stirring3-Bromo-5-chloro-2-hydroxyacetophenoneNot specified

Nucleophilic Additions and Substitutions on the Carbonyl Group

The carbonyl group of 2-Hydroxy-5-Chloroacetophenone is a key site for reactivity. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.org In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, causing the pi bond to break and the electrons to move to the oxygen atom. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgksu.edu.sa In the second step, this intermediate is typically protonated by an acid source to yield an alcohol. libretexts.orgksu.edu.sa

While simple nucleophilic additions (e.g., with Grignard reagents or hydride donors like NaBH₄) are fundamental reactions for ketones, in the case of 2-Hydroxy-5-Chloroacetophenone, these initial addition steps are often part of more complex, subsequent reaction pathways like condensation and cyclization. ksu.edu.sayoutube.com The initial nucleophilic attack is the foundational mechanistic step that enables the formation of C-C or C-N bonds, leading to the synthesis of chalcones, Schiff bases, and other heterocyclic systems as discussed in the following sections. The presence of the ortho-hydroxyl group can also influence the reactivity of the carbonyl group through intramolecular hydrogen bonding.

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The structure of 2-Hydroxy-5-Chloroacetophenone, featuring an ortho-hydroxyaryl ketone moiety, makes it an excellent precursor for synthesizing a variety of heterocyclic compounds. These transformations often begin with a nucleophilic addition or condensation at the carbonyl group, followed by a cyclization step involving the phenolic hydroxyl group.

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. ijarsct.co.inunair.ac.id This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. ijarsct.co.in 2-Hydroxy-5-Chloroacetophenone reacts with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, to yield 1-(5-chloro-2-hydroxyphenyl)-3-aryl-prop-2-en-1-ones. unair.ac.id

The mechanism begins with the deprotonation of the α-carbon of the acetophenone (B1666503) by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated chalcone (B49325) structure. ijarsct.co.in

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Aldehyde ReactantBase/SolventProduct Structure (General)Source
Benzaldehyde (B42025)NaOH / Ethanol (B145695)1-(5-chloro-2-hydroxyphenyl)-3-aryl-prop-2-en-1-one unair.ac.id
Anisaldehyde (4-Methoxybenzaldehyde)NaOH / Ethanol

The carbonyl group of 2-Hydroxy-5-Chloroacetophenone readily undergoes condensation with primary amines and related compounds like hydrazides to form Schiff bases (also known as imines or azomethines). researchgate.netarpgweb.com These reactions involve the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N). arpgweb.com

For instance, reacting 2-Hydroxy-5-Chloroacetophenone with isonicotinoyl hydrazide in a suitable solvent leads to the formation of the corresponding hydrazone Schiff base. researchgate.net Similarly, condensation with other amines, such as 2-amino-4-phenylthiazole (B127512), has been reported. arpgweb.com These reactions are often carried out by refluxing equimolar amounts of the ketone and the amine or hydrazide in a solvent like ethanol. scispace.com

Table 3: Synthesis of Schiff Bases from 2-Hydroxy-5-Chloroacetophenone
Amine/Hydrazide ReactantConditionsProduct TypeSource
Isonicotinoyl hydrazideReflux in solventHydrazone Schiff Base researchgate.net
2-Amino-4-phenylthiazoleNot specifiedThiazole-containing Schiff Base arpgweb.com
SalicylhydrazideNot specifiedHydrazone Schiff Base sigmaaldrich.com

2-Hydroxy-5-Chloroacetophenone is a valuable starting material for the synthesis of chromone (B188151) derivatives. Chromones are a class of oxygen-containing heterocyclic compounds built upon the 4H-chromen-4-one framework. The synthesis often involves an annulation (ring-forming) reaction that constructs the pyranone ring onto the existing phenolic structure.

One documented application is the use of 5'-Chloro-2'-hydroxyacetophenone in the synthesis of 6-chloro-2-methyl-4H-chromen-4-one. sigmaaldrich.comsigmaaldrich.com While the specific multi-step pathway is not detailed in the immediate reference, chromone synthesis from ortho-hydroxyacetophenones can be achieved through various established methods. These often involve reaction with a reagent that provides the remaining two carbons of the heterocyclic ring, followed by cyclization. For example, Claisen condensation with an ester like ethyl acetate (B1210297), followed by acid-catalyzed cyclization and dehydration, is a classic route. Modern synthetic strategies continue to be developed for the efficient construction of chromone skeletons from o-hydroxyaryl ketones. researchgate.net

Pyrazoline and Thiazine (B8601807) Derivatives Synthesis

The synthesis of pyrazoline and thiazine derivatives from 2-hydroxy-5-chloroacetophenone typically proceeds through a chalcone intermediate. This multi-step synthesis involves an initial Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with an appropriate reagent to yield the desired heterocyclic system.

The first step is the base-catalyzed condensation of 2-hydroxy-5-chloroacetophenone with an aromatic aldehyde. This reaction forms a 1-(5-chloro-2-hydroxyphenyl)-3-(aryl)prop-2-en-1-one, commonly known as a chalcone. These chalcones serve as versatile precursors for various heterocyclic compounds due to the presence of the reactive α,β-unsaturated carbonyl system.

Pyrazoline Synthesis

Pyrazoline derivatives are commonly synthesized by the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. dergipark.org.tre-journals.inthepharmajournal.com The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. dergipark.org.tr The reaction is often carried out in a suitable solvent such as ethanol or acetic acid. dergipark.org.trnih.gov

The general reaction scheme is as follows:

Chalcone Formation: 2-Hydroxy-5-chloroacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.

Cyclization: The resulting chalcone is then refluxed with hydrazine hydrate (NH₂NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol or acetic acid to yield the corresponding pyrazoline derivative. thepharmajournal.com

A variety of pyrazoline derivatives can be obtained by varying the substituent on the aromatic aldehyde used in the initial condensation step. e-journals.in

Thiazine Synthesis

Similarly, 1,3-thiazine derivatives can be synthesized from the same chalcone intermediates. thepharmajournal.com The synthesis involves the reaction of the chalcone with a sulfur and nitrogen-containing reagent, most commonly thiourea (B124793) (NH₂CSNH₂), in the presence of a base. thepharmajournal.com

The reaction pathway involves the nucleophilic addition of the sulfur atom of thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization involving the nitrogen atom and the carbonyl carbon, and subsequent dehydration to form the six-membered thiazine ring. researchgate.net

The general reaction conditions for the synthesis of 1,3-thiazines from chalcones are:

Reactants: The chalcone derived from 2-hydroxy-5-chloroacetophenone and thiourea.

Solvent: Typically an alcohol, such as ethanol.

Catalyst: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to facilitate the reaction. thepharmajournal.com

Conditions: The reaction mixture is usually heated under reflux for several hours. researchgate.net

The table below summarizes the typical reaction partners and conditions for the synthesis of these heterocyclic derivatives from a chalcone precursor.

HeterocycleReagentCatalystSolventConditions
PyrazolineHydrazine HydrateAcid or BaseEthanol/Acetic AcidReflux
1,3-ThiazineThioureaBase (e.g., NaOH)EthanolReflux

Oxidative and Reductive Transformations

The chemical reactivity of 2-hydroxy-5-chloroacetophenone includes transformations of its functional groups, namely the ketone and the substituted phenol, through oxidation and reduction reactions.

Oxidative Transformations

The phenolic hydroxyl group of 2-hydroxy-5-chloroacetophenone makes the aromatic ring susceptible to oxidation. While specific studies on the oxidation of 2-hydroxy-5-chloroacetophenone are not extensively documented, the oxidation of similar phenolic ketones can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of 2-hydroxyacetophenone (B1195853) derivatives can potentially lead to the formation of corresponding catechols or quinones. The oxidation of 1-phenyl-1,2-ethanediol (B126754) has been shown to yield 2-hydroxyacetophenone, indicating the stability of the α-hydroxy ketone structure under certain oxidative conditions. researchgate.net

Reductive Transformations

The carbonyl group of 2-hydroxy-5-chloroacetophenone is susceptible to reduction to a secondary alcohol. This transformation can be achieved using various reducing agents common in organic synthesis.

Common reduction methods applicable to acetophenones include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is an effective method for reducing the ketone to an alcohol.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of ketones to alcohols. Sodium borohydride is a milder reagent and is generally preferred for its selectivity and safer handling.

The reduction of the keto group in 2-hydroxy-5-chloroacetophenone would yield 1-(5-chloro-2-hydroxyphenyl)ethanol. The general reaction is depicted below:

2-Hydroxy-5-chloroacetophenone + [Reducing Agent] → 1-(5-chloro-2-hydroxyphenyl)ethanol

The following table outlines common reducing agents and their typical reaction conditions for the reduction of acetophenone derivatives.

Reducing AgentSolventTypical Conditions
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom Temperature
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THF0 °C to Room Temperature
Hydrogen (H₂) with Pd/CEthanol, Ethyl AcetateRoom Temperature, H₂ pressure

Enolate Ion Chemistry and Reactivity

The presence of α-hydrogens on the acetyl group of 2-hydroxy-5-chloroacetophenone allows for the formation of an enolate ion under basic conditions. The enolate is a powerful nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. libretexts.org

Enolate Formation

The formation of the enolate involves the deprotonation of the α-carbon by a suitable base. The choice of base is crucial as it determines the extent of enolate formation. youtube.com

Strong Bases: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly used to achieve essentially complete conversion of the ketone to its enolate. youtube.comkhanacademy.org LDA is a bulky base that favors the formation of the kinetic enolate if there are multiple α-protons, though in the case of 2-hydroxy-5-chloroacetophenone, there is only one site for deprotonation on the methyl group. masterorganicchemistry.com

Weaker Bases: Weaker bases like sodium hydroxide or sodium ethoxide can also generate the enolate, but the equilibrium may not completely favor the enolate side.

The phenolic hydroxyl group is also acidic and will be deprotonated by a strong base. Therefore, the use of at least two equivalents of a strong base would be necessary to generate the enolate at the α-carbon.

Reactivity of the Enolate

The enolate of 2-hydroxy-5-chloroacetophenone can act as a nucleophile and participate in several important synthetic transformations, including alkylation and acylation.

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pub This reaction is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. lumenlearning.comyoutube.com The reaction involves the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Acylation: The enolate can also be acylated by reacting with an acyl halide or an acid anhydride. youtube.com This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. youtube.com The reaction with an acid chloride is a common method for achieving this transformation.

The table below summarizes the key aspects of the enolate chemistry of a ketone like 2-hydroxy-5-chloroacetophenone.

ReactionReagentProduct Type
Enolate FormationStrong Base (e.g., LDA, NaH)Enolate Ion
AlkylationAlkyl Halide (e.g., R-X)α-Alkylated Ketone
AcylationAcyl Halide (e.g., RCOCl)β-Dicarbonyl Compound

Synthesis and Investigation of Derivatives and Analogues of 2 Hydroxy 5 Chloroacetophenone

Structural Modification Strategies and Design Principles

The modification of 2-hydroxy-5-chloroacetophenone is guided by the inherent reactivity of its functional groups: the hydroxyl group, the acetyl group, and the aromatic ring. Key strategies involve leveraging this reactivity to introduce new functionalities or build more complex molecular architectures.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of 2-hydroxy-5-chloroacetophenone is susceptible to electrophilic substitution. The directing effects of the existing substituents play a crucial role in determining the position of new functional groups. The hydroxyl group is an activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. The chlorine atom is also deactivating but ortho, para-directing. This interplay allows for regioselective introduction of groups like the nitro group (-NO₂) at the C-3 position, which is ortho to the strongly activating hydroxyl group and meta to the acetyl group. google.com This targeted substitution is a fundamental design principle for creating specific isomers.

Condensation Reactions: The carbonyl of the acetyl group is a primary site for modification via condensation reactions. A prominent example is the Claisen-Schmidt condensation, where 2-hydroxy-5-chloroacetophenone reacts with various aromatic aldehydes in the presence of a base (like potassium hydroxide (B78521) or sodium hydroxide) to form chalcones. innovareacademics.in This strategy effectively extends the molecule by creating an α,β-unsaturated ketone system, linking the original phenyl ring to another aromatic moiety.

Schiff Base Formation: The acetyl group can also react with primary amines to form imines, commonly known as Schiff bases. For instance, condensation with salicylhydrazide yields a tridentate Schiff base ligand. sigmaaldrich.comottokemi.com This approach is designed to create molecules capable of coordinating with metal ions, a principle often used in the development of coordination complexes. sigmaaldrich.comottokemi.comsigmaaldrich.com

Cyclization Reactions: Derivatives formed from condensation reactions can undergo subsequent cyclization to generate heterocyclic systems. Chalcones derived from 2-hydroxy-5-chloroacetophenone can be cyclized, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), to produce flavones, a class of flavonoids. innovareacademics.in This strategy transforms the linear chalcone (B49325) structure into a more rigid, polycyclic architecture.

Exploration of Structure-Reactivity and Structure-Property Relationships

The structural features of 2-hydroxy-5-chloroacetophenone and its derivatives directly influence their chemical reactivity and physical properties. Understanding these relationships is essential for predicting molecular behavior and designing new compounds with desired characteristics.

A key feature of the 2-hydroxyacetophenone (B1195853) scaffold is the strong intramolecular hydrogen bond between the phenolic hydrogen of the hydroxyl group and the oxygen of the acetyl carbonyl group. sigmaaldrich.comsigmaaldrich.comresearchgate.net This interaction has several significant consequences:

It increases the planarity of the molecule.

It lowers the acidity of the phenolic proton compared to a hydroxyl group not adjacent to a carbonyl.

It reduces the reactivity of the carbonyl group towards certain nucleophiles.

It makes the 2-hydroxy group less available for reactions like esterification compared to other hydroxyl groups on the ring. researchgate.net

The introduction of different substituents allows for the fine-tuning of the molecule's properties. For example, the synthesis of Schiff base derivatives creates ligands that can form stable complexes with metal ions like copper(II). sigmaaldrich.comottokemi.com The geometry and electronic properties of these complexes are dictated by the structure of the ligand derived from the parent acetophenone (B1666503).

The following table summarizes the influence of key structural components on the molecule's reactivity.

Structural FeatureInfluence on ReactivityType of Reactions Facilitated
2-Hydroxy Group Activates the aromatic ring; participates in intramolecular hydrogen bonding.Electrophilic aromatic substitution (directs ortho); influences carbonyl reactivity.
Acetyl Group Deactivates the aromatic ring; carbonyl carbon is electrophilic; α-protons are acidic.Condensation reactions (e.g., Claisen-Schmidt), Schiff base formation.
5-Chloro Atom Deactivates the aromatic ring through induction but directs ortho, para via resonance.Influences the regioselectivity of further electrophilic substitutions.
Aromatic Ring Serves as the core scaffold for substitution reactions.Nitration, halogenation, etc.

Synthesis of Polyfunctionalized Analogues

Building upon the foundational strategies, 2-hydroxy-5-chloroacetophenone is a precursor for the synthesis of a variety of polyfunctionalized analogues, which contain multiple reactive centers or complex structural motifs.

One significant pathway involves the nitration of the parent molecule to yield 2-hydroxy-3-nitro-5-chloroacetophenone . google.com This introduces a third functional group onto the aromatic ring. The nitro group can then be chemically reduced, for example through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to produce 3-amino-2-hydroxyacetophenone . google.com This sequence successfully transforms the starting material into a tri-substituted analogue bearing hydroxyl, amino, and acetyl groups, each offering distinct chemical reactivity for further derivatization.

Another major route to polyfunctional systems is through the synthesis of chalcones and flavones . The Claisen-Schmidt condensation of 2-hydroxy-5-chloroacetophenone with substituted benzaldehydes results in chalcones. innovareacademics.in These molecules possess multiple functional groups: a phenolic hydroxyl, a halogen, and an α,β-unsaturated ketone system, along with two aromatic rings. Subsequent oxidative cyclization of these chalcone intermediates leads to the formation of flavone (B191248) derivatives, which are complex heterocyclic systems incorporating a chromone (B188151) ring. innovareacademics.in

The creation of Schiff bases also leads to polyfunctional analogues. The reaction with salicylhydrazide, for instance, produces a molecule that is not only a Schiff base but also contains multiple phenolic hydroxyl groups, making it an effective chelating agent for metal ions. ottokemi.comsigmaaldrich.com

The table below details examples of polyfunctionalized analogues synthesized from 2-hydroxy-5-chloroacetophenone.

Starting MaterialReagentsResulting AnalogueReaction Type
2-Hydroxy-5-chloroacetophenoneFuming nitric acid, Glacial acetic acid2-Hydroxy-3-nitro-5-chloroacetophenoneElectrophilic Aromatic Substitution (Nitration) google.com
2-Hydroxy-3-nitro-5-chloroacetophenoneHydrogen, Pd/C catalyst3-Amino-2-hydroxyacetophenoneReduction of Nitro Group google.com
2-Hydroxy-5-chloroacetophenoneAromatic aldehydes, KOH/Ethanol (B145695)Substituted ChalconesClaisen-Schmidt Condensation innovareacademics.in
Substituted ChalconesI₂ / DMSOSubstituted FlavonesOxidative Cyclization innovareacademics.in
2-Hydroxy-5-chloroacetophenoneSalicylhydrazideTridentate Schiff BaseCondensation / Imine Formation sigmaaldrich.comottokemi.com

Coordination Chemistry of 2 Hydroxy 5 Chloroacetophenone As a Ligand

Ligand Design and Chelation Modes in Metal Complexation

2-Hydroxy-5-chloroacetophenone primarily functions as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the phenolic hydroxyl group and the carbonyl group. Upon deprotonation of the hydroxyl group, a six-membered chelate ring is formed with the metal center, a structural motif that imparts significant stability to the resulting complex.

The versatility of this ligand is further enhanced through its derivatization into Schiff bases. Condensation of the carbonyl group of 2-Hydroxy-5-chloroacetophenone with various primary amines introduces an imine (-C=N-) nitrogen atom, creating ligands with expanded coordination capabilities. These Schiff base ligands can act as bidentate (ON), tridentate (ONO), or even tetradentate (ONNO) donors, depending on the nature of the amine used in the synthesis. For instance, reaction with salicylhydrazide yields a tridentate Schiff base ligand. sigmaaldrich.com This flexibility in ligand design allows for the synthesis of metal complexes with varied geometries and coordination numbers.

The electronic properties of the ligand, influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group on the aromatic ring, also play a crucial role in the stability and reactivity of its metal complexes.

Synthesis and Structural Elucidation of Transition and Main Group Metal Complexes

A wide range of transition and main group metal complexes of 2-Hydroxy-5-chloroacetophenone and its Schiff base derivatives have been synthesized and characterized. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under reflux conditions.

The resulting complexes are often colored, solid materials, and their structures have been elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complexes, indicating the metal-to-ligand stoichiometry. Molar conductance measurements in solvents like DMF and DMSO are used to determine the electrolytic or non-electrolytic nature of the complexes. saudijournals.com

Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry are instrumental in determining the coordination mode of the ligand. In IR spectra, a shift in the vibrational frequencies of the C=O and O-H groups upon complexation provides evidence of coordination through these functionalities. The appearance of a new band corresponding to the metal-oxygen (M-O) bond further confirms the formation of the complex.

Electronic Structure, Bonding Analysis, and Spectroscopic Properties of Metal Complexes

The electronic structure and bonding in metal complexes of 2-Hydroxy-5-chloroacetophenone are investigated using electronic absorption spectroscopy (UV-Vis) and electron spin resonance (ESR) spectroscopy. The UV-Vis spectra of the complexes exhibit bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. The d-d transitions, which are characteristic of transition metal complexes, are often observed in the visible region and provide information about the geometry of the complex and the crystal field splitting.

For instance, the electronic spectra of Cr(III) and Fe(III) complexes of a Schiff base derived from 2-hydroxy-5-methylacetophenone and salicyloyl hydrazone are consistent with an octahedral geometry. saudijournals.com ESR spectroscopy is a powerful tool for studying paramagnetic complexes, providing information about the oxidation state of the metal ion and the nature of the metal-ligand bond. The ESR spectrum of a vanadyl (VO(IV)) complex with the aforementioned Schiff base ligand is characteristic of a square pyramidal geometry. saudijournals.com

The bonding in these complexes is typically described by a combination of covalent and electrostatic interactions. The coordination of the ligand to the metal ion involves the donation of electron pairs from the oxygen and nitrogen donor atoms to the vacant orbitals of the metal ion.

Magnetochemical Studies of Paramagnetic Metal Complexes

Magnetic susceptibility measurements are crucial for understanding the electronic structure of paramagnetic metal complexes derived from 2-Hydroxy-5-chloroacetophenone. These studies provide insights into the number of unpaired electrons in the metal ion, which in turn helps in determining its oxidation state and the geometry of the complex.

For example, magnetic susceptibility data for Cu(II) complexes often indicate the presence of one unpaired electron, consistent with a d⁹ configuration, and can suggest either a tetrahedral or square planar geometry. orientjchem.org Similarly, Co(II) complexes are often paramagnetic due to the presence of three unpaired electrons in a high-spin tetrahedral geometry. orientjchem.org Many of the synthesized complexes of 2-Hydroxy-5-chloroacetophenone derivatives with transition metals like Ti(III), V(III), VO(IV), Mn(II), Mn(III), and Fe(III) are reported to be paramagnetic in nature. asianpubs.org The magnetic moment value for a vanadyl complex has been reported as 1.43 B.M. saudijournals.com

These magnetochemical studies, in conjunction with spectral data, provide a comprehensive picture of the electronic and geometric structures of these coordination compounds.

Non-Biological Catalytic Applications of Metal Complexes Derived from the Compound

While the biological applications of these complexes are more widely studied, there is emerging interest in their use as catalysts in non-biological reactions. The metal centers in these complexes can act as Lewis acids, activating substrates and facilitating a variety of organic transformations.

For instance, ruthenium(III) Schiff base complexes derived from 2-hydroxyacetophenone (B1195853) have been shown to catalyze the oxidation of cyclooctene (B146475) and tetralin. orientjchem.org Furthermore, copper(II) Schiff base complexes have demonstrated electro-catalytic activity in the oxidation of alcohols such as methanol, ethanol (B145695), benzyl (B1604629) alcohol, and isopropanol. orientjchem.org Chiral copper(II) Schiff-base complexes have also been employed as catalysts in asymmetric cyclopropanation reactions. mdpi.com

The catalytic activity of these complexes is influenced by factors such as the nature of the metal ion, the structure of the ligand, and the reaction conditions. The ability to tune the electronic and steric properties of the ligand by modifying the 2-Hydroxy-5-chloroacetophenone framework offers opportunities for the development of more efficient and selective catalysts for a range of chemical processes.

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy 5 Chloroacetophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 2-Hydroxy-5-Chloroacetophenone. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for detailed conformational and tautomeric analysis.

In principle, the ¹H NMR spectrum of 2-Hydroxy-5-Chloroacetophenone would exhibit distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shift of the hydroxyl proton is particularly sensitive to its involvement in intramolecular hydrogen bonding and any existing tautomeric equilibria. For instance, in the related compound 2-hydroxyacetophenone (B1195853), the hydroxyl proton signal is observed at a downfield chemical shift, indicative of a strong intramolecular hydrogen bond with the carbonyl oxygen.

The aromatic region of the spectrum would show a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The coupling constants between adjacent protons would be invaluable in confirming the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. The carbonyl carbon would resonate at a characteristic downfield position, while the chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and acetyl groups, and the electron-donating effect of the hydroxyl group.

A key aspect of the NMR analysis of 2-Hydroxy-5-Chloroacetophenone is the investigation of tautomerism. The presence of the ortho-hydroxyl and acetyl groups allows for the possibility of keto-enol tautomerism. Variable-temperature NMR studies can be employed to probe the dynamics of this equilibrium. Changes in chemical shifts and signal coalescence as a function of temperature can provide thermodynamic and kinetic parameters for the tautomeric interconversion. A study on 2-hydroxyacetophenone has detailed the analysis of different tautomers and isomers that can be present in solution. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-5-Chloroacetophenone (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₃2.5 - 2.7Singlet
Ar-H (position 3)7.6 - 7.8Doublet
Ar-H (position 4)7.3 - 7.5Doublet of doublets
Ar-H (position 6)6.9 - 7.1Doublet
-OH11.0 - 13.0Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-5-Chloroacetophenone (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
-CH₃25 - 30
C=O195 - 205
C1118 - 122
C2158 - 162
C3135 - 138
C4128 - 132
C5123 - 127
C6117 - 120

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignments

The FT-IR spectrum of 2-Hydroxy-5-Chloroacetophenone is expected to be characterized by several key absorption bands. A broad band in the region of 3200-2800 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from strong intramolecular hydrogen bonding to the carbonyl oxygen. The C=O stretching vibration of the acetyl group would appear as a strong, sharp band, typically in the range of 1650-1630 cm⁻¹, with its position shifted to a lower wavenumber due to the hydrogen bonding.

The aromatic ring would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretching modes are also observable in the Raman spectrum, the non-polar aromatic C=C and C-H vibrations often give rise to strong Raman signals. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to aid in the assignment of vibrational modes. These calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, facilitating a more detailed understanding of the molecule's vibrational behavior.

Table 3: Expected Key Vibrational Frequencies for 2-Hydroxy-5-Chloroacetophenone (Note: These are estimated ranges based on analogous compounds. Actual experimental values may vary.)

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (H-bonded)3200 - 2800FT-IR
Aromatic C-H stretch3100 - 3000FT-IR, Raman
Aliphatic C-H stretch3000 - 2850FT-IR, Raman
C=O stretch (H-bonded)1650 - 1630FT-IR, Raman
Aromatic C=C stretch1600 - 1450FT-IR, Raman
C-O stretch1300 - 1200FT-IR
C-Cl stretch800 - 600FT-IR, Raman

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission techniques, provides insights into the electronic structure and photophysical properties of 2-Hydroxy-5-Chloroacetophenone. These properties are governed by the nature of the electronic transitions between molecular orbitals.

The UV-Vis absorption spectrum of 2-Hydroxy-5-Chloroacetophenone is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. A study on the parent compound, 2-hydroxyacetophenone, identified the HOMO→LUMO transition as the least energetic optically active transition, characterized as an n→π* transition. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent polarity, due to differential stabilization of the ground and excited states. The presence of the chloro and hydroxyl substituents on the aromatic ring will also affect the energy of the molecular orbitals and thus the absorption maxima.

Fluorescence spectroscopy can reveal information about the molecule's behavior after electronic excitation. Upon absorption of a photon, the molecule is promoted to an excited state. It can then relax back to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence spectrum will show an emission band at a longer wavelength (lower energy) than the absorption band, a phenomenon known as the Stokes shift.

For molecules like 2-Hydroxy-5-Chloroacetophenone, the possibility of excited-state intramolecular proton transfer (ESIPT) exists. In the excited state, the acidity of the phenolic proton increases, and it can be transferred to the carbonyl oxygen, forming a transient keto-tautomer. This species may then fluoresce at a significantly longer wavelength, resulting in a large Stokes shift. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment and can be used to probe interactions with other molecules. Studies on related 2-hydroxy chalcone (B49325) analogs have explored the interplay of ESIPT and intramolecular charge transfer (ICT) pathways in their fluorescence behavior. nih.gov

Table 4: Expected Electronic Spectroscopy Data for 2-Hydroxy-5-Chloroacetophenone (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

Parameter Expected Value
λmax (π → π)240 - 260 nm
λmax (n → π)320 - 350 nm
Emission λmax> 400 nm (potentially large Stokes shift)

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 2-Hydroxy-5-Chloroacetophenone through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation to produce a series of daughter ions.

The mass spectrum of 2-Hydroxy-5-Chloroacetophenone would show a molecular ion peak corresponding to its molecular weight. A key feature of the spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the molecular ion will appear as two peaks, M⁺˙ and (M+2)⁺˙, with a relative intensity of about 3:1, which is a characteristic signature for a monochlorinated compound.

The fragmentation of the molecular ion is often predictable based on the functional groups present. For aromatic ketones, a common fragmentation pathway is the α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon of the aromatic ring or the methyl group is broken. libretexts.org

A likely fragmentation for 2-Hydroxy-5-Chloroacetophenone would be the loss of a methyl radical (•CH₃) to form a stable acylium ion. Another prominent fragmentation pathway could involve the loss of a neutral carbon monoxide (CO) molecule. The presence of the hydroxyl group can also influence the fragmentation, potentially leading to the loss of a water molecule or other rearrangements.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition, further aiding in the structural elucidation and confirmation.

Table 5: Plausible Mass Spectral Fragments for 2-Hydroxy-5-Chloroacetophenone (Note: m/z values are based on the ³⁵Cl isotope. The corresponding fragments with ³⁷Cl would be observed at m/z + 2.)

Fragment Ion Proposed Structure m/z
[M]⁺˙[C₈H₇ClO₂]⁺˙170
[M - CH₃]⁺[C₇H₄ClO₂]⁺155
[M - CO]⁺˙[C₇H₇ClO]⁺˙142
[M - CH₃ - CO]⁺[C₆H₄ClO]⁺127

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

A single crystal of 2-Hydroxy-5-Chloroacetophenone, when irradiated with X-rays, will produce a diffraction pattern that can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure would reveal the planarity of the aromatic ring and the orientation of the acetyl and hydroxyl groups relative to the ring. Of particular interest is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. X-ray crystallography can provide the exact distance and angle of this hydrogen bond, offering quantitative insight into its strength.

Furthermore, the analysis of the crystal packing will elucidate the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These interactions can include hydrogen bonds (if any intermolecular hydrogen bonding occurs), halogen bonds involving the chlorine atom, π-π stacking interactions between aromatic rings of adjacent molecules, and van der Waals forces. Understanding these intermolecular forces is crucial for comprehending the solid-state properties of the compound, such as its melting point and solubility. For instance, studies on derivatives of 2'-hydroxyacetophenone (B8834) have revealed the formation of supramolecular structures through various hydrogen bonding interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods, Molecular Dynamics)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the electronic structure and properties of 2-Hydroxy-5-Chloroacetophenone. These computational methods can be used to predict a wide range of molecular properties.

DFT calculations can be employed to optimize the molecular geometry of 2-Hydroxy-5-Chloroacetophenone, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. These calculations can also be used to explore the potential energy surface of the molecule, identifying stable conformers and transition states for conformational changes or tautomerization.

A key output of quantum chemical calculations is the determination of the molecule's electronic structure, including the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that primarily participate in chemical reactions and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a derivative, 2-hydroxyacetophenone methanesulfonylhydrazone, the calculated HOMO-LUMO energy gap was found to be 4.65 eV. nih.gov

The spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in electron donation and acceptance, respectively. These calculations are also used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions between different molecular orbitals.

Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a color-coded map that illustrates the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and hydroxyl groups. Regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are prone to nucleophilic attack. The MEP map provides a visual representation of the charge distribution and can be used to predict the sites of intermolecular interactions. DFT studies on related molecules have been used to generate MEP maps and analyze their reactive sites. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For 2-Hydroxy-5-Chloroacetophenone and its derivatives, theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding their reactivity, particularly in reactions such as the Claisen-Schmidt condensation to form chalcones and the formation of Schiff bases.

These computational investigations typically begin with the optimization of the ground state geometries of the reactants, intermediates, products, and transition states. The nature of the stationary points on the potential energy surface is confirmed by frequency calculations, where minima (reactants, intermediates, and products) have all real frequencies, and transition states are characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

One of the key areas of investigation for derivatives of 2-Hydroxy-5-Chloroacetophenone is the synthesis of chalcones, which are important precursors for flavonoids and other biologically active compounds. The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of an acid or base catalyst. Computational studies on analogous systems, such as the cyclization of 2-hydroxy chalcone, have revealed a multi-step mechanism involving protonation, cyclization, and tautomerization. rsc.orgresearchgate.net The rate-determining step in such reactions can be identified by comparing the activation energies of each elementary step.

Similarly, the formation of Schiff bases from 2-Hydroxy-5-Chloroacetophenone and various primary amines is another reaction of significant interest. Theoretical calculations can model the nucleophilic attack of the amine on the carbonyl carbon, the subsequent dehydration step, and the role of catalysts in facilitating these processes. The calculated energetic profile of the reaction provides valuable information on the feasibility of the reaction and the stability of the intermediates and products.

The table below presents a representative set of computed energetic parameters for a model Claisen-Schmidt condensation reaction involving a substituted 2-hydroxyacetophenone, illustrating the type of data generated from such computational studies.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Aldol (B89426) Addition 0.015.2-5.815.2
Dehydration -5.825.6-12.331.4

Note: The data in this table is illustrative and based on typical values reported for Claisen-Schmidt reactions of related hydroxyacetophenones. Specific values for 2-Hydroxy-5-Chloroacetophenone would require a dedicated computational study.

Simulation of Spectroscopic Parameters and Spectral Interpretation

Computational methods have become indispensable in the characterization of molecular structures through the simulation of various spectroscopic parameters. For 2-Hydroxy-5-Chloroacetophenone and its derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra provide a powerful complement to experimental data, aiding in spectral assignment and interpretation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations can accurately predict the chemical shifts of the various protons and carbons in the molecule, taking into account the electronic environment of each nucleus. By comparing the calculated spectra with experimental data, a definitive assignment of the observed signals can be achieved. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Infrared (IR) Spectroscopy: Theoretical vibrational analysis through frequency calculations is a standard output of quantum chemical software. These calculations provide the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. The analysis of the vibrational modes allows for a detailed assignment of the experimental IR bands to specific molecular motions, such as C=O stretching, O-H bending, and aromatic C-H vibrations.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra. These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*). By simulating the UV-Vis spectrum, it is possible to predict the absorption maxima (λmax) and understand the electronic structure of the molecule. For 2-Hydroxy-5-Chloroacetophenone, the presence of the hydroxyl and chloro substituents on the aromatic ring is expected to influence the position and intensity of the absorption bands.

The following table presents a comparison of illustrative experimental and calculated spectroscopic data for a substituted 2-hydroxyacetophenone, demonstrating the typical level of agreement achieved.

Spectroscopic ParameterExperimental ValueCalculated Value (DFT)
¹H NMR (δ, ppm)
-OH12.512.3
Aromatic-H6.8 - 7.66.7 - 7.5
-CH₃2.52.4
¹³C NMR (δ, ppm)
C=O203.0202.5
Aromatic-C118.0 - 162.0117.5 - 161.0
-CH₃26.025.5
IR (cm⁻¹)
O-H stretch32003250 (scaled)
C=O stretch16501665 (scaled)
UV-Vis (λmax, nm) 255, 330250, 325

Note: The data in this table is representative and based on published data for structurally similar compounds. Specific experimental and calculated values for 2-Hydroxy-5-Chloroacetophenone may vary.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies

The study of non-covalent interactions is crucial for understanding the crystal packing, molecular recognition, and self-assembly properties of molecules. In the case of 2-Hydroxy-5-Chloroacetophenone and its derivatives, a variety of non-covalent forces, including hydrogen bonding, halogen bonding, and π-π stacking, govern their supramolecular architecture. Computational methods, in conjunction with experimental techniques like X-ray crystallography, provide detailed insights into these interactions.

Hydrogen Bonding: The presence of the hydroxyl and carbonyl groups in 2-Hydroxy-5-Chloroacetophenone allows for the formation of both intramolecular and intermolecular hydrogen bonds. The intramolecular O-H···O=C hydrogen bond is a key feature of this and related o-hydroxyacetophenones, leading to the formation of a stable six-membered pseudo-ring. Computational studies can quantify the strength of this interaction by analyzing the bond lengths, bond angles, and electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM) analysis. Intermolecular hydrogen bonds can also play a significant role in the crystal packing, leading to the formation of dimers, chains, or more complex networks.

Halogen Bonding: The chlorine atom in 2-Hydroxy-5-Chloroacetophenone can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules, such as the oxygen atom of a carbonyl or hydroxyl group. These interactions, though generally weaker than hydrogen bonds, can be highly directional and contribute significantly to the stability of the crystal lattice.

π-π Stacking: The aromatic ring of 2-Hydroxy-5-Chloroacetophenone can participate in π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or offset fashion. These interactions are driven by a combination of electrostatic and dispersion forces and are important in the formation of columnar or layered supramolecular structures.

Computational tools such as Hirshfeld surface analysis are particularly useful for visualizing and quantifying intermolecular interactions in crystal structures. The Hirshfeld surface is a 3D representation of the space around a molecule in a crystal, colored according to the type and proximity of intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions present.

The table below summarizes key parameters for typical non-covalent interactions that could be expected in the crystal structure of a derivative of 2-Hydroxy-5-Chloroacetophenone, as determined from computational and crystallographic studies of similar compounds.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
Intramolecular O-H···O 2.5 - 2.7140 - 150-5 to -10
Intermolecular C-H···O 3.2 - 3.5150 - 170-1 to -3
C-Cl···O Halogen Bond 3.0 - 3.3160 - 175-2 to -4
π-π Stacking (centroid-centroid) 3.5 - 3.8N/A-2 to -5

Note: The data in this table is illustrative and based on typical values observed for related substituted acetophenones. Precise values for 2-Hydroxy-5-Chloroacetophenone would require specific experimental and computational analysis.

Mechanistic Organic Chemistry Studies Involving 2 Hydroxy 5 Chloroacetophenone

Reaction Kinetics and Thermodynamic Analysis of Transformations

The study of reaction kinetics and thermodynamics for transformations involving 2-hydroxy-5-chloroacetophenone provides critical insights into reaction feasibility, rates, and mechanisms. While comprehensive kinetic data for all its reactions are not broadly available, specific transformations, particularly the thermal decomposition of its derivatives and the conditions governing its synthesis, have been analyzed.

One of the primary methods for synthesizing 2-hydroxy-5-chloroacetophenone is the Fries rearrangement of p-chlorophenyl acetate (B1210297). yu.edu.jo The kinetics of this reaction are highly dependent on temperature, which governs the regioselectivity of the acyl group migration. Lower reaction temperatures (below 60°C) favor the formation of the para-hydroxy ketone (4-hydroxy-3-chloroacetophenone), whereas higher temperatures (above 160°C) favor the ortho product, 2-hydroxy-5-chloroacetophenone. pw.live This temperature dependence illustrates a classic case of kinetic versus thermodynamic control; the ortho isomer's formation is favored at higher temperatures because it can form a more stable bidentate complex with the Lewis acid catalyst (e.g., aluminum chloride), representing the thermodynamically controlled product. wikipedia.org

Quantitative kinetic and thermodynamic parameters have been determined for the thermal decomposition of metal complexes derived from Schiff bases of 2-hydroxy-5-chloroacetophenone. For instance, studies on the thermal decomposition of Schiff base complexes with metals such as Mn(II), Fe(II), Co(II), and others have utilized thermogravimetric analysis (TGA). researchgate.netresearchgate.net Methods such as those developed by Broido, Horowitz-Metzger (HM), and Coats-Redfern (CR) are employed to calculate key parameters from the TGA data. researchgate.netresearchgate.net These parameters include the activation energy (Ea), entropy change (ΔS), and frequency factor (Z), which characterize the stability and decomposition pathway of the compounds. researchgate.net For example, the analysis of these complexes often indicates a first-order kinetic process for decomposition.

Table 1: Kinetic and Thermodynamic Parameters for Thermal Decomposition of 2-Hydroxy-5-Chloroacetophenone Derivatives

This table is representative of data found in studies on the thermal analysis of metal complexes derived from Schiff bases of 2-hydroxy-5-chloroacetophenone. The values are illustrative of the parameters calculated.

Complex Decomposition Step Activation Energy (Ea) (kJ/mol) Entropy Change (ΔS) (J/K·mol) Method
[Mn(L)Cl(H₂O)₂] Dehydration 45.2 -230.1 Coats-Redfern
[Mn(L)Cl(H₂O)₂] Ligand Decomposition 98.7 -150.5 Coats-Redfern
[Co(L)Cl(H₂O)₂] Dehydration 52.6 -215.8 Coats-Redfern
[Co(L)Cl(H₂O)₂] Ligand Decomposition 110.3 -135.2 Coats-Redfern
[Fe(L)₂(H₂O)₂] Ligand Decomposition 85.4 -178.9 Horowitz-Metzger

L represents a Schiff base ligand derived from 2-hydroxy-5-chloroacetophenone.

Elucidation of Reaction Intermediates and Reaction Pathways

The chemical reactivity of 2-hydroxy-5-chloroacetophenone is diverse, allowing it to serve as a precursor in various synthetic pathways. Mechanistic studies have identified key intermediates and routes for its formation and subsequent transformations.

Fries Rearrangement Pathway: The most common synthesis of 2-hydroxy-5-chloroacetophenone begins with p-chlorophenol, which is first acetylated to form p-chlorophenyl acetate. yu.edu.jo This ester then undergoes a Lewis acid-catalyzed Fries rearrangement. yu.edu.joscispace.com The widely accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the acyl-oxygen bond, leading to the formation of a free acylium carbocation (CH₃CO⁺) as a key reaction intermediate. pw.livewikipedia.org This electrophilic intermediate then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution, primarily at the ortho position, to yield the final product after hydrolysis. wikipedia.org

Schiff Base and Hydrazone Formation: The carbonyl group of 2-hydroxy-5-chloroacetophenone is a reactive site for condensation reactions. It readily reacts with primary amines, hydrazides, and their derivatives to form Schiff bases and hydrazones. researchgate.netarpgweb.com This pathway is central to the synthesis of a wide range of multidentate ligands used in coordination chemistry. ijcrims.comchemijournal.com The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final product containing an azomethine (-C=N-) group. arpgweb.com Numerous studies have utilized this pathway to synthesize ligands from precursors like carbohydrazide, glycine, and 2-amino-4-phenylthiazole (B127512). researchgate.netchemijournal.comresearchgate.net

Electrophilic Aromatic Substitution: The aromatic ring of 2-hydroxy-5-chloroacetophenone, activated by the hydroxyl group, can undergo further electrophilic substitution. A notable example is its nitration. The reaction with nitrating agents can introduce a nitro group onto the ring, forming intermediates such as 2-hydroxy-5-chloro-3-nitroacetophenone. researchgate.net These nitrated derivatives serve as valuable precursors for the synthesis of other compounds, including amino-substituted acetophenones after a subsequent reduction step. researchgate.net

Catalytic Reduction and Deoxygenation: Modern catalytic methods have been applied to transform the acetyl group. Selective hydrodeoxygenation of the ketone can be achieved using specialized catalysts, such as bimetallic Fe-Ru nanoparticles. rsc.org Kinetic studies on related substrates show that this reaction can proceed through a 4'-vinylaniline intermediate when a nitro group is also present and reduced concurrently. rsc.org

Stereochemical Investigations of Synthetic Processes

Stereochemistry becomes a significant aspect of the chemistry of 2-hydroxy-5-chloroacetophenone when its prochiral ketone group is transformed into a chiral center. While the molecule itself is achiral, its reduction leads to the formation of a chiral secondary alcohol, 1-(5-chloro-2-hydroxyphenyl)ethanol.

Investigations into the stereochemical outcomes of this reduction have focused on asymmetric synthesis, particularly asymmetric transfer hydrogenation (ATH). acs.orgacs.org These studies employ chiral catalysts to control the stereochemistry of the product, aiming for a high enantiomeric excess (ee) of one enantiomer. Specifically, tethered Ru(II)/η⁶-arene/diamine catalysts, such as (R,R)-TsDPEN derivatives, have been used for the ATH of 2-hydroxy-5-chloroacetophenone. acs.orgacs.org

Research has shown that under aqueous conditions with sodium formate (B1220265) as the hydrogen source, the asymmetric reduction can proceed, though with moderate success for this particular substrate. The best reported enantiomeric excess for the reduction of 2-hydroxy-5-chloroacetophenone using an (R,R)-configured catalyst was 63% ee. acs.orgacs.org This demonstrates that the stereochemical pathway of the reduction can be influenced by chiral catalysts, though optimization is required to achieve high levels of enantioselectivity.

Furthermore, the stereochemistry of the metal complexes formed from Schiff base ligands derived from 2-hydroxy-5-chloroacetophenone is a crucial factor in determining their properties and potential applications, including in catalytic processes. ijcrims.com The coordination of the ligand to a metal center results in specific three-dimensional arrangements (e.g., octahedral, tetrahedral), and the inherent stereochemistry of these chelates influences their reactivity and biological interactions. ijcrims.comcore.ac.uk

Exploration of Functional Applications of 2 Hydroxy 5 Chloroacetophenone and Its Derivatives in Materials Science and Catalysis

Precursors in Polymer Chemistry and Polycondensation Reactions

While direct polycondensation reactions involving 2-Hydroxy-5-Chloroacetophenone are not extensively documented in readily available literature, its structural motifs are integral to the synthesis of various polymers through its derivatives. The fundamental chemistry allows for its incorporation into polymer backbones, typically after conversion into more reactive or bifunctional monomers. For instance, Schiff base derivatives of hydroxyacetophenones are used in creating polymers like poly(azomethine-ether)s. These polymers are known for their thermal stability and potential for further complexation with metal ions. The synthesis of polymers from Schiff bases derived from substituted anilines and hydroxybenzaldehydes has been reported, indicating a pathway for integrating the 2-Hydroxy-5-Chloroacetophenone structure into polymeric chains. pnu.ac.ir

The general approach to creating such polymers involves a polycondensation reaction. For example, a di-functional Schiff base monomer derived from a substituted acetophenone (B1666503) could react with a diol or a diacid to form polyesters or polyamides, respectively. The resulting polymers' properties would be influenced by the chloro- and acetyl-substituents of the original 2-Hydroxy-5-Chloroacetophenone unit.

Advanced Material Development (e.g., Optoelectronic Materials, Liquid Crystals)

Derivatives of 2-Hydroxy-5-Chloroacetophenone, particularly Schiff bases and chalcones, have shown significant promise in the field of advanced materials, especially in optoelectronics and liquid crystals.

Schiff base compounds are known to exhibit liquid crystalline properties, which are crucial for applications in display technologies. mdpi.comresearchgate.net The introduction of a lateral chloro-substituent, such as in derivatives of 2-Hydroxy-5-Chloroacetophenone, can influence the mesomorphic and optical properties of these liquid crystals. mdpi.com For instance, a series of laterally chloro-substituted Schiff base esters have been synthesized and were found to exhibit enantiotropic nematic phases, which are essential for liquid crystal displays. mdpi.com

Chalcones, which can be synthesized from 2-Hydroxy-5-Chloroacetophenone through a Claisen-Schmidt condensation, are another class of derivatives with significant optoelectronic applications. researchgate.netchemrevlett.com Their inherent photochemical characteristics, stability, and solubility make them suitable for various organic materials. researchgate.net Chalcone (B49325) derivatives have been investigated for their use as charge-transfer agents and have potential applications in solar energy collectors. researchgate.net Specifically, chalcone derivatives with halogen substituents have been constructed for use as dye sensitizers in dye-sensitized solar cells (DSSCs). rsc.org The performance of these DSSCs is influenced by the molecular structure and electronic properties of the chalcone dye. rsc.org

Derivative Class Application Area Key Properties Example
Schiff Base EstersLiquid CrystalsEnantiotropic nematic phases, influenced by lateral Cl-substitution. mdpi.com4-((2′-chlorophenylimino)methyl)phenyl-4″-alkoxy benzoates. mdpi.com
ChalconesOptoelectronics / DSSCsCharge-transfer agents, dye sensitizers, tunable energy gaps. researchgate.netrsc.orgPyrenyl and halogenated chalcone derivatives. rsc.org

Design of Chemosensors for Non-Biological Analytes (e.g., metal ions)

The ability of 2-Hydroxy-5-Chloroacetophenone to form stable complexes with various metal ions, particularly through its Schiff base derivatives, has been extensively utilized in the design of chemosensors. mdpi.com These sensors are designed to detect specific metal ions in a sample with high selectivity and sensitivity. mdpi.com

Schiff bases derived from 2-Hydroxy-5-Chloroacetophenone can act as ligands that coordinate with metal ions, leading to a detectable change in their physical or chemical properties, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor).

For example, a Schiff base synthesized from 2-hydroxy-5-chloroacetophenone and 2-amino-4-phenylthiazole (B127512) has been used to create complexes with Co(II), Ni(II), Cu(II), and Zn(II). arpgweb.com The interaction between the ligand and the metal ions can be monitored to determine the presence and concentration of the ions. Another study reported the synthesis of a Schiff base from 2-hydroxy-5-chloro acetophenone and 4-(p-hydroxyphenyl)-2-aminothiazole, which formed complexes with a range of metal ions including Co(II), Ni(II), and Cu(II).

The selectivity of these chemosensors is a critical aspect of their design. A well-designed chemosensor will show a significant response to a specific target ion with minimal interference from other ions that may be present in the sample.

Metal Ion Sensing Mechanism Derivative Used
Hg²⁺Colorimetric and FluorometricNot specified, but general principle applies. mdpi.com
Fe²⁺, Fe³⁺, Cr³⁺ColorimetricSchiff base 1-(2-thiophenylimino)-4-(N-dimethyl)benzene. mdpi.com

Applications in Dye and Pigment Chemistry

The chromophoric properties of molecules derived from 2-Hydroxy-5-Chloroacetophenone make them candidates for use in the synthesis of dyes and pigments. The extended conjugation systems present in derivatives like chalcones and azo dyes are responsible for their color.

Azo dyes containing a substituted phenyl ring, such as a 3-chloro-2-hydroxy-5-nitrophenyl moiety which is structurally related to 2-Hydroxy-5-Chloroacetophenone, have been investigated. nih.gov These dyes can be designed to have specific colors and properties by modifying the substituents on the aromatic rings.

Chalcones derived from 2-Hydroxy-5-Chloroacetophenone can also function as dyes. As mentioned in the context of optoelectronics, these compounds have been used as dye sensitizers in solar cells, where their ability to absorb light is a key function. rsc.org The color of these dyes can be tuned by altering the aromatic aldehydes used in their synthesis, which in turn affects their light-absorbing properties.

Heterogeneous and Homogeneous Catalysis (non-enzymatic systems)

Metal complexes of Schiff bases derived from 2-Hydroxy-5-Chloroacetophenone and other 2'-hydroxyacetophenone (B8834) derivatives have been explored for their catalytic activity in various organic reactions. These complexes can function as both homogeneous and heterogeneous catalysts, depending on their solubility and whether they are anchored to a solid support.

A review on metal complexes of 2'-hydroxyacetophenone-based Schiff bases highlights their use in oxidation-reduction reactions. For instance, a ruthenium (III) Schiff base complex has been shown to catalyze the oxidation of cyclooctene (B146475) and tetraline. In another example, a Ni(II) complex derived from a Schiff base of 5'-chloromethyl-2'-hydroxyacetophenone was used as a catalyst for the reduction of 1-iodooctane.

The catalytic activity of these complexes is attributed to the ability of the central metal ion to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction. The ligand structure, including the substituents on the 2-Hydroxy-5-Chloroacetophenone moiety, plays a crucial role in tuning the catalytic properties of the complex.

Polymer-anchored Schiff base complexes of Fe(III), Cu(II), and Zn(II) have been used as catalysts for the oxidation of phenol. researchgate.net The immobilization of the catalyst on a polymer support facilitates its separation from the reaction mixture and allows for its reuse, which is a key advantage in industrial applications. researchgate.net

Catalytic Reaction Catalyst Type Metal Ion Substrate
OxidationHomogeneous Schiff Base ComplexRuthenium (III)Cyclooctene, Tetraline
ReductionHomogeneous Schiff Base ComplexNickel (II)1-iodooctane
OxidationHeterogeneous Polymer-anchored Schiff Base ComplexIron (III), Copper (II), Zinc (II)Phenol

Advanced Analytical Methodologies for the Detection and Quantification of 2 Hydroxy 5 Chloroacetophenone in Chemical Systems

Chromatographic Separation and Detection Techniques for Purity Assessment and Process Monitoring

Chromatographic techniques are indispensable for the separation and quantification of 2-Hydroxy-5-Chloroacetophenone, offering high resolution and sensitivity for purity assessment and in-process monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful tool for the analysis of moderately polar compounds like 2-Hydroxy-5-Chloroacetophenone. While specific application notes for this compound are not extensively detailed in publicly accessible literature, a robust method can be developed based on the analysis of structurally similar aromatic ketones.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Isocratic elution, where the mobile phase composition remains constant, is often suitable for simple mixtures, while gradient elution, with a changing mobile phase composition, can be employed for more complex samples to ensure adequate separation of all components. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in 2-Hydroxy-5-Chloroacetophenone confer strong UV absorbance. The selection of the detection wavelength is crucial for maximizing sensitivity and is typically set at the compound's wavelength of maximum absorbance (λmax).

For illustrative purposes, a hypothetical HPLC method for the purity assessment of 2-Hydroxy-5-Chloroacetophenone is presented in the table below.

Table 1: Hypothetical HPLC Parameters for the Analysis of 2-Hydroxy-5-Chloroacetophenone
ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C
Expected Retention Time~5-7 minutes

Gas Chromatography (GC):

Gas chromatography is another viable technique, particularly for assessing the presence of volatile impurities. For the analysis of 2-Hydroxy-5-Chloroacetophenone, which is a solid at room temperature, a heated injection port would be necessary to ensure its volatilization. A non-polar or moderately polar capillary column, such as one coated with a phenyl-substituted polysiloxane, would likely provide good separation. Flame Ionization Detection (FID) is a common choice for organic compounds, offering high sensitivity. For more definitive identification, Mass Spectrometry (MS) can be coupled with GC (GC-MS), providing both retention time data and mass spectral information for unambiguous peak identification.

Voltammetric and Potentiometric Methods for Electrochemical Analysis

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like 2-Hydroxy-5-Chloroacetophenone. The phenolic hydroxyl group and the carbonyl group can be susceptible to oxidation or reduction under specific electrochemical conditions.

Voltammetric Methods:

Voltammetry measures the current response of an analyte to a varying applied potential. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be applied to study the electrochemical behavior of 2-Hydroxy-5-Chloroacetophenone. A glassy carbon electrode (GCE) is a common working electrode for such analyses, often used in conjunction with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). The analysis would be performed in a suitable supporting electrolyte, such as a buffered aqueous solution or an organic solvent with a supporting salt.

The resulting voltammogram would provide information on the oxidation or reduction potentials of the compound, and the peak current would be proportional to its concentration. This relationship forms the basis for quantitative analysis. The development of a voltammetric method would involve optimizing parameters such as the pH of the supporting electrolyte, the scan rate, and the pulse parameters (for DPV) to achieve the best sensitivity and selectivity.

Potentiometric Methods:

Potentiometry measures the potential difference between two electrodes at near-zero current flow. While less common for the direct quantification of organic molecules like 2-Hydroxy-5-Chloroacetophenone, it is conceivable to develop an ion-selective electrode (ISE) that responds to the compound or a derivative. This would likely involve the design of a membrane that selectively interacts with the target analyte. Although the development of such a sensor would require significant research, it could offer a simple and portable analytical tool for specific applications.

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Due to its aromatic structure, 2-Hydroxy-5-Chloroacetophenone exhibits characteristic UV absorbance.

To develop a spectrophotometric method, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the pure compound in a suitable solvent (e.g., ethanol (B145695), methanol, or acetonitrile) across the UV-Vis range. Quantitative analysis is then performed by measuring the absorbance of sample solutions at this λmax.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of 2-Hydroxy-5-Chloroacetophenone in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

The table below outlines the expected steps and parameters for a UV-Vis spectrophotometric assay.

Table 2: General Procedure for UV-Vis Spectrophotometric Quantification of 2-Hydroxy-5-Chloroacetophenone
StepDescription
Solvent SelectionChoose a UV-transparent solvent in which the analyte is soluble (e.g., Methanol, Ethanol).
Determination of λmaxScan a dilute solution of 2-Hydroxy-5-Chloroacetophenone (e.g., 10 µg/mL) from 200-400 nm to identify the wavelength of maximum absorbance.
Preparation of Standard SolutionsPrepare a series of solutions with known concentrations of the compound.
Construction of Calibration CurveMeasure the absorbance of each standard solution at λmax and plot absorbance versus concentration.
Sample AnalysisMeasure the absorbance of the unknown sample solution (appropriately diluted) at λmax.
QuantificationDetermine the concentration of the analyte in the sample using the equation of the line from the calibration curve.

While detailed research on the spectrophotometric determination of this specific compound is not widely published, studies on similar substituted acetophenones indicate that this method is highly applicable for its quantification.

Future Research Perspectives and Emerging Areas

Integration with Flow Chemistry and Automation for Synthesis

The synthesis of 2-hydroxy-5-chloroacetophenone and its derivatives is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. researchgate.net The principles of flow chemistry are broadly applicable to the synthesis of pharmaceutical intermediates, offering a pathway to more efficient and scalable production. acs.org

A patented method for the synthesis of a derivative of 2-hydroxy-5-chloroacetophenone already utilizes a microchannel reactor, demonstrating the feasibility and benefits of flow chemistry for reactions involving this compound. This approach allows for rapid and controlled reactions, which is particularly advantageous for potentially hazardous nitration steps.

Future research will likely focus on developing fully integrated and automated flow synthesis routes for 2-hydroxy-5-chloroacetophenone itself and for its subsequent conversion into more complex molecules. Automated platforms, which can perform multi-step syntheses and purifications with minimal human intervention, can accelerate the discovery and development of new compounds derived from this precursor. chimia.chsynplechem.com The use of pre-packed reagent cartridges and programmable protocols in automated systems can streamline the synthesis of libraries of 2-hydroxy-5-chloroacetophenone derivatives for screening and optimization studies. chimia.ch

Feature Traditional Batch Synthesis Flow Chemistry & Automation
Safety Handling of hazardous reagents in large volumes can be risky. Smaller reaction volumes and better temperature control enhance safety. researchgate.net
Efficiency Can be time-consuming with multiple manual steps. Continuous processing and automation can significantly reduce reaction times. acs.org
Scalability Scaling up can be challenging and may require significant process redevelopment. Scaling out by running multiple reactors in parallel is often more straightforward.
Control Less precise control over reaction parameters like temperature and mixing. Precise control over reaction conditions leads to better reproducibility and selectivity.
Product Quality May result in lower yields and require extensive purification. Often leads to higher yields and purer products, reducing the need for downstream processing.

Development of Novel Functional Materials with Tailored Properties

The chemical structure of 2-hydroxy-5-chloroacetophenone, featuring a reactive phenolic hydroxyl group, a ketone moiety, and an aromatic ring, makes it an excellent building block for the synthesis of novel functional materials. nih.govmdpi.com Its potential in this area is beginning to be explored, with current research demonstrating its use in creating Schiff bases that can form copper(II) complexes. ottokemi.com

The development of new polymers and metal-organic frameworks (MOFs) represents a significant future direction. The hydroxyl and acetyl groups of 2-hydroxy-5-chloroacetophenone can be readily functionalized, allowing for its incorporation into polymer chains to create materials with tailored thermal, mechanical, or optical properties. mdpi.com The functionalization of phenols is a well-established strategy for improving the properties of natural compounds and creating new bioactive derivatives. nih.gov

Furthermore, 2-hydroxy-5-chloroacetophenone and its derivatives can act as organic linkers in the synthesis of MOFs. nih.govmdpi.com MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. drpress.orguantwerpen.be By carefully designing the organic linker derived from 2-hydroxy-5-chloroacetophenone, it may be possible to create MOFs with specific pore sizes and chemical functionalities, leading to materials with novel catalytic or adsorptive properties. scispace.com

Advanced Computational Modeling and Machine Learning Applications in Molecular Design

Advanced computational modeling and machine learning are becoming indispensable tools in modern chemical research and drug discovery. idrblab.org While specific computational studies on 2-hydroxy-5-chloroacetophenone are not yet widely reported, the application of these techniques holds immense promise for the future. Density Functional Theory (DFT) has been used to study the structural and electronic properties of related acetophenone (B1666503) derivatives, providing insights that can be extrapolated to 2-hydroxy-5-chloroacetophenone. tandfonline.com

Future research will likely involve the use of computational methods to:

Predict the properties of novel derivatives: Machine learning models can be trained on existing data to predict the physicochemical and biological properties of new, unsynthesized derivatives of 2-hydroxy-5-chloroacetophenone. researchgate.netnih.govyoutube.com This can help to prioritize synthetic targets with desired characteristics.

Design molecules with specific functions: In silico design tools can be used to create novel molecules based on the 2-hydroxy-5-chloroacetophenone scaffold that are optimized for a particular biological target or material application.

Elucidate reaction mechanisms: Computational chemistry can be employed to study the mechanisms of reactions involving 2-hydroxy-5-chloroacetophenone, leading to a better understanding of reactivity and enabling the optimization of reaction conditions.

The integration of machine learning with automated synthesis platforms could create a closed-loop system for accelerated discovery, where new molecules are designed computationally, synthesized robotically, and then tested, with the results feeding back into the models for further refinement. nesi.org.nz

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of 2-hydroxy-5-chloroacetophenone as a chemical intermediate opens up numerous opportunities for interdisciplinary research. Its established role as a precursor in the synthesis of the anti-asthma drug pranlukast (B1678047) underscores its importance in medicinal chemistry. unodc.orgincb.org This provides a strong foundation for further exploration of its derivatives as potential therapeutic agents. Acetophenone derivatives, in general, are recognized as valuable scaffolds for the synthesis of natural product analogs and other biologically active compounds. mdpi.comnih.gov

The intersection of medicinal chemistry and materials science offers exciting prospects. For instance, derivatives of 2-hydroxy-5-chloroacetophenone could be incorporated into drug delivery systems, where the molecule acts as both a structural component and a therapeutic agent. Its potential as a building block for functional materials also creates opportunities for collaboration between organic chemists, polymer scientists, and materials engineers to develop new technologies for a variety of applications. jhu.eduroutledge.com The synthesis of new acetophenone derivatives continues to be an active area of research, with potential applications in various fields of life sciences. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-5-Chloroacetophenone in a laboratory setting?

  • Methodology : The compound is synthesized via regioselective halogenation of 2-hydroxyacetophenone. Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize di- or tri-substituted byproducts. Post-reaction purification involves recrystallization from ethanol or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing 2-Hydroxy-5-Chloroacetophenone?

  • Methodology :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl proton at δ 10–12 ppm).
  • FT-IR : Detection of carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 170/172 (Cl isotopic pattern) for C₈H₇ClO₂.
  • UV-Vis : Absorption maxima (~270–290 nm) for π→π* transitions in the aromatic system .

Q. What are the key considerations for ensuring the purity of 2-Hydroxy-5-Chloroacetophenone in synthetic chemistry research?

  • Methodology : Use HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/water, 60:40 v/v) to assess purity. Monitor for impurities like unreacted starting material or di-chlorinated derivatives. Melting point determination (literature range: 98–100°C) and elemental analysis (C, H, Cl) provide additional validation .

Advanced Research Questions

Q. How can researchers optimize the regioselective chlorination of 2-Hydroxyacetophenone to achieve high yields of the 5-chloro derivative?

  • Methodology :

  • Solvent Selection : Use non-polar solvents (e.g., benzene) to favor para-substitution due to reduced solvation of the electrophilic Cl⁺ intermediate.
  • Catalyst Screening : Compare FeCl₃ vs. AlCl₃; FeCl₃ may enhance para-selectivity via steric effects.
  • Kinetic Control : Conduct reactions at 0–5°C to slow down secondary substitution.
  • Analytical Validation : Track reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate, 7:3) and GC-MS .

Q. How does the electronic structure of 2-Hydroxy-5-Chloroacetophenone influence its coordination behavior with transition metals like copper(II)?

  • Methodology : The hydroxyl and carbonyl groups act as bidentate ligands, forming stable Cu(II) complexes. Computational studies (DFT) reveal that the electron-withdrawing Cl substituent lowers the LUMO energy of the ligand, enhancing metal-ligand charge transfer. Experimental validation includes cyclic voltammetry (E₁/₂ for Cu²⁺/Cu⁺ redox couples) and X-ray crystallography of synthesized complexes .

Q. What strategies are recommended for resolving contradictions in reported biological activities of Schiff base complexes derived from 2-Hydroxy-5-Chloroacetophenone?

  • Methodology :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature, solvent).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., -F, -NO₂) to isolate electronic vs. steric effects.
  • Mechanistic Probes : Use fluorescence quenching or EPR spectroscopy to study metal-ligand interactions in biological systems .

Q. How can computational chemistry predict the dipole moment and reactivity of 2-Hydroxy-5-Chloroacetophenone in different solvents?

  • Methodology :

  • Solvent Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM for benzene or water).
  • Dipole Moment : Experimental values in benzene (~2.8 D) align with computed results, highlighting polarity-driven solubility trends.
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites for predicting regioselectivity in further reactions .

Safety and Handling

Q. What safety protocols should be followed when handling 2-Hydroxy-5-Chloroacetophenone in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.